

FPI-1465 in vitro characterization

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Compound of Interest

Compound Name: FPI-1465

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An In-Depth Technical Guide to the In Vitro Characterization of **FPI-1465**

For Researchers, Scientists, and Drug Development Professionals

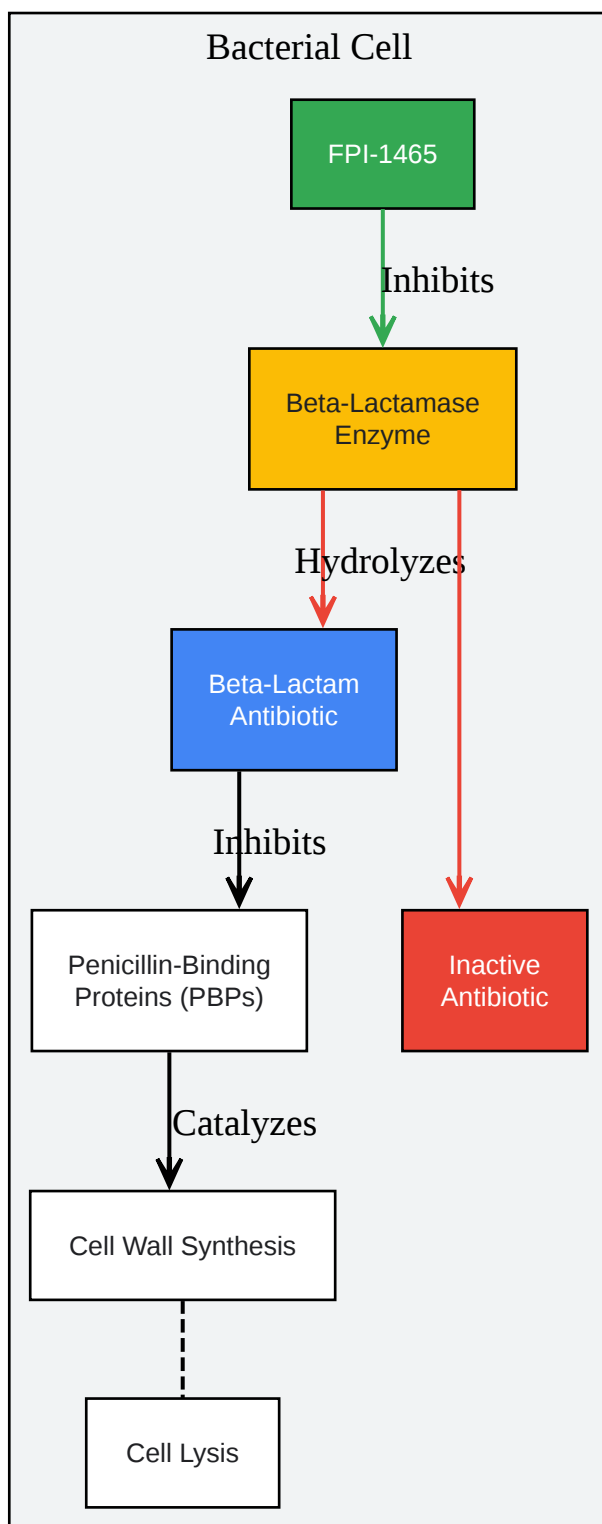
Introduction

FPI-1465 is a novel beta-lactamase inhibitor (BLI) designed to be co-administered with beta-lactam antibiotics to combat bacterial resistance. The emergence of beta-lactamase enzymes, which inactivate beta-lactam antibiotics, is a significant global health threat. **FPI-1465** demonstrates a potent ability to inhibit a broad spectrum of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), thereby restoring the efficacy of existing beta-lactam drugs.[1] Furthermore, preclinical data suggests that **FPI-1465** may possess a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs), specifically PBP2, which are essential enzymes in bacterial cell wall synthesis. This dual mechanism of action makes **FPI-1465** a promising candidate for the treatment of challenging Gram-negative bacterial infections.

Mechanism of Action

The primary mechanism of action of **FPI-1465** is the inhibition of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. **FPI-1465** acts as a potent inhibitor of these enzymes, effectively neutralizing the primary resistance mechanism of many bacteria. By combining **FPI-1465** with a beta-lactam antibiotic, the antibiotic is protected from degradation and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Additionally, **FPI-1465** has been shown to have activity against penicillin-binding proteins (PBPs), which are the ultimate targets of beta-lactam antibiotics. Specifically, it shows activity against PBP2 from *E. coli* and *P. aeruginosa*. This suggests a dual-action mechanism where **FPI-1465** not only protects the partner antibiotic but may also contribute directly to the antibacterial effect.



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Caption: Mechanism of action of **FPI-1465** in combination with a beta-lactam antibiotic.

Data Presentation

The in vitro efficacy of **FPI-1465** has been demonstrated through synergistic activity with various beta-lactam antibiotics against a panel of ESBL-producing Enterobacteriaceae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the fold-increase in potency of these antibiotics when combined with **FPI-1465**.

Table 1: In Vitro Activity of Beta-Lactam Agents Tested Alone and in Combination with **FPI-1465** against ESBL-Producing Enterobacteriaceae (n=21)

Agent	MIC50 (µg/mL)	MIC90 (µg/mL)
Ceftazidime	32	>256
Ceftazidime + FPI-1465 (4 µg/mL)	0.25	1
Aztreonam	32	>256
Aztreonam + FPI-1465 (4 µg/mL)	≤0.015	0.5
Meropenem	0.06	0.25
Meropenem + FPI-1465 (4 µg/mL)	≤0.015	0.06

Data sourced from JMI Laboratories presentation.[\[2\]](#)

Table 2: Fold-Increase in Potency of Beta-Lactam Antibiotics in Combination with **FPI-1465**

Antibiotic	Fold-Increase in Potency vs. ESBL-producing bacteria	Fold-Increase in Potency vs. Carbapenemase-producing bacteria
Ceftazidime	Up to 256-fold	Up to 256-fold
Aztreonam	Up to 1,024-fold	Up to 4,096-fold
Meropenem	Up to 4-fold	Up to 128-fold

Data sourced from Fedora Pharmaceuticals press release.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize **FPI-1465**.

Minimum Inhibitory Concentration (MIC) Assay

The synergistic activity of **FPI-1465** with beta-lactam antibiotics was determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

a. Bacterial Strains and Inoculum Preparation:

- A panel of 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates were used.
- Bacterial colonies were grown on appropriate agar plates overnight at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- A standardized inoculum was prepared by suspending colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately $1\text{--}2 \times 10^8$ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.

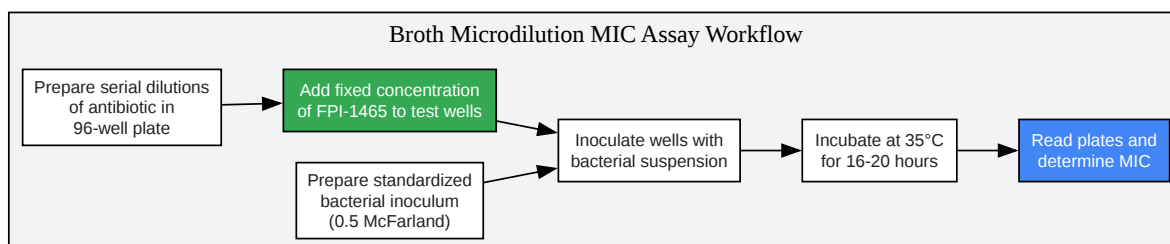
b. Assay Plates:

- 96-well microtiter plates were used.
- Two-fold serial dilutions of the beta-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- For the combination testing, a fixed concentration of **FPI-1465** ($4 \mu\text{g/mL}$) was added to each well containing the serially diluted antibiotics.

c. Incubation and Reading:

- The inoculated plates were incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

- The MIC was determined as the lowest concentration of the antibiotic (alone or in combination with **FPI-1465**) that completely inhibited visible bacterial growth.



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Caption: Generalized workflow for the broth microdilution MIC assay.

Beta-Lactamase Inhibition Assay (General Protocol)

To determine the inhibitory activity of **FPI-1465** against purified beta-lactamase enzymes, a spectrophotometric assay using a chromogenic substrate like nitrocefin is typically employed.

a. Reagents:

- Purified beta-lactamase enzyme (e.g., CTX-M-15, KPC-2).
- FPI-1465** at various concentrations.
- Nitrocefin (a chromogenic cephalosporin substrate).
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

b. Assay Procedure:

- The purified beta-lactamase enzyme is pre-incubated with varying concentrations of **FPI-1465** for a defined period at a specific temperature (e.g., 10-30 minutes at 25°C).
- The reaction is initiated by the addition of nitrocefin.

- The hydrolysis of nitrocefin by the uninhibited enzyme results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
- The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
- The IC_{50} value (the concentration of **FPI-1465** that inhibits 50% of the enzyme activity) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Penicillin-Binding Protein (PBP) 2 Binding Assay (General Protocol)

A competitive binding assay is used to assess the affinity of **FPI-1465** for PBP2. This assay typically involves a labeled beta-lactam probe that binds to the PBP.

a. Reagents:

- Isolated bacterial membranes containing PBP2 or purified PBP2.
- **FPI-1465** at various concentrations.
- A labeled beta-lactam probe (e.g., a fluorescently labeled penicillin or a biotinylated ampicillin).
- Wash buffer.

b. Assay Procedure:

- Bacterial membranes or purified PBP2 are incubated with varying concentrations of **FPI-1465**.
- The labeled beta-lactam probe is then added and allowed to compete with **FPI-1465** for binding to PBP2.
- After an incubation period, unbound probe is removed by washing.

- The amount of bound probe is quantified. For a fluorescent probe, this can be measured using a fluorescence plate reader. For a biotinylated probe, a secondary detection reagent (e.g., streptavidin-horseradish peroxidase) followed by a colorimetric or chemiluminescent substrate is used.
- The ability of **FPI-1465** to inhibit the binding of the labeled probe is used to determine its binding affinity (e.g., K_i) for PBP2.

Conclusion

The in vitro characterization of **FPI-1465** demonstrates its significant potential as a beta-lactamase inhibitor. Its ability to restore the activity of multiple beta-lactam antibiotics against resistant Gram-negative bacteria, coupled with a potential secondary mechanism of action involving direct interaction with PBP2, positions **FPI-1465** as a valuable candidate for further development in the fight against antimicrobial resistance. The standardized methodologies outlined provide a robust framework for the continued evaluation of **FPI-1465** and other novel beta-lactamase inhibitors.

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References

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